3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C16H10ClNO4 It is known for its unique structure, which includes a benzoxazole ring substituted with acetyl and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-acetyl-1,3-benzoxazol-2(3H)-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The acetyl and chlorobenzoyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-1,3-benzoxazol-2(3H)-one
- 6-(4-Chlorobenzoyl)-1,3-benzoxazol-2(3H)-one
- 3-Acetyl-6-benzoyl-1,3-benzoxazol-2(3H)-one
Uniqueness
3-Acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both acetyl and chlorobenzoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
100742-56-1 |
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Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
3-acetyl-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10ClNO4/c1-9(19)18-13-7-4-11(8-14(13)22-16(18)21)15(20)10-2-5-12(17)6-3-10/h2-8H,1H3 |
InChI Key |
QLBCPZFCKXXLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O |
Origin of Product |
United States |
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